

Application Note: Structural Elucidation of Pyrrolidine Linoleamide using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine Linoleamide is a synthetic amide formed from the conjugation of pyrrolidine and linoleic acid. Linoleic acid is an essential omega-6 fatty acid, and its derivatives are of significant interest in drug discovery and development due to their diverse biological activities. The pyrrolidine moiety is a common scaffold in many pharmaceuticals and natural products. Accurate structural elucidation of **Pyrrolidine Linoleamide** is crucial for understanding its structure-activity relationships and for quality control in synthetic processes.

This application note provides a detailed protocol for the structural elucidation of **Pyrrolidine Linoleamide** using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to provide unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and to confirm the connectivity of the molecule.

Materials and Methods Sample Preparation

Sample Weighing: Accurately weigh 10-20 mg of purified Pyrrolidine Linoleamide.



- Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Pyrrolidine Linoleamide, as it effectively dissolves lipids and is compatible with standard NMR experiments.[1]
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[2]
- Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3] This removes any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra, with its signal set to 0.00 ppm. Often, commercially available deuterated solvents contain TMS.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Relaxation Delay: 2-5 seconds.



- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[4]
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.[4]
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.[4]

Results and Discussion

The structure of **Pyrrolidine Linoleamide** consists of two main parts: the pyrrolidine head group and the linoleoyl tail. The NMR spectra can be analyzed by assigning the signals corresponding to each of these moieties.

Structure of **Pyrrolidine Linoleamide**:

¹H NMR Spectral Data

The ¹H NMR spectrum of **Pyrrolidine Linoleamide** is expected to show distinct signals for the pyrrolidine ring protons, the olefinic protons of the linoleoyl chain, and the aliphatic protons.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-5' (Pyrrolidine)	~3.45	t	6.5
H-3', H-4' (Pyrrolidine)	~1.90	m	-
H-2 (Linoleoyl)	~2.20	t	7.5
H-3 (Linoleoyl)	~1.65	m	-
H-4 to H-7, H-15 to H- 17	~1.30	m	-
H-8, H-14 (Allylic)	~2.05	m	-
H-9, H-10, H-12, H-13 (Olefinic)	~5.35	m	-
H-11 (Diallylic)	~2.77	t	6.0
H-18 (Terminal CH₃)	~0.88	t	7.0

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of both the pyrrolidine and linoleoyl moieties.



Carbon Assignment	Chemical Shift (δ, ppm)	
C-1' (Carbonyl)	~172.5	
C-2', C-5' (Pyrrolidine)	~46.0	
C-3', C-4' (Pyrrolidine)	~25.0	
C-2 (Linoleoyl)	~35.0	
C-3 (Linoleoyl)	~25.5	
C-4 to C-7, C-15, C-16	~29.0-29.5	
C-8, C-14 (Allylic)	~27.2	
C-9, C-10, C-12, C-13 (Olefinic)	~128.0-130.0	
C-11 (Diallylic)	~25.6	
C-17	~31.5	
C-18 (Terminal CH₃)	~14.1	

Structural Elucidation using 2D NMR COSY Analysis

The COSY spectrum is used to confirm the proton-proton connectivities within the molecule. Key expected correlations include:

- Correlation between the olefinic protons (H-9, H-10, H-12, H-13) and the allylic (H-8, H-14) and diallylic (H-11) protons.
- Coupling between the protons of the pyrrolidine ring (H-2'/H-5' with H-3'/H-4').
- Correlation between the terminal methyl protons (H-18) and the adjacent methylene protons (H-17).

HSQC Analysis

The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the proton assignments. For



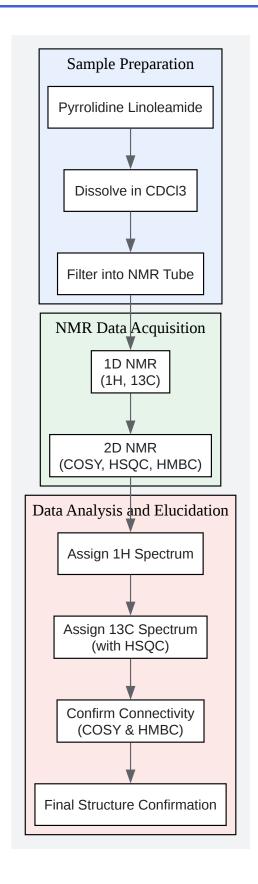
example, the olefinic proton signals around 5.35 ppm will correlate with the olefinic carbon signals in the 128.0-130.0 ppm region.

HMBC Analysis

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the overall structure and the connection between the pyrrolidine ring and the linoleoyl chain. The key HMBC correlation for confirming the amide linkage is the correlation between the pyrrolidine protons H-2' and H-5' (at ~3.45 ppm) and the carbonyl carbon C-1' (at ~172.5 ppm).

Visualization of Experimental Workflow and Key Correlations

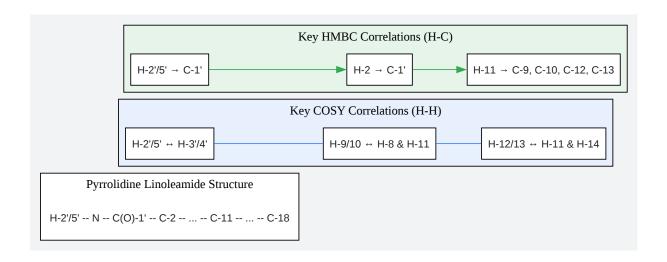




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Caption: Experimental workflow for NMR structural elucidation.





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Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and robust methodology for the complete structural elucidation of **Pyrrolidine Linoleamide**. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development. The unambiguous assignment of all proton and carbon signals and the confirmation of the molecular connectivity are essential for ensuring the identity and purity of this and similar bioactive lipid amides.

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